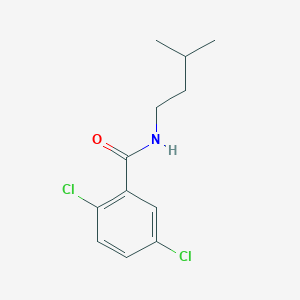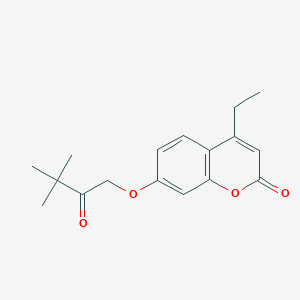![molecular formula C12H16ClNO4S B5780296 methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B5780296.png)
methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate is a chemical compound that is widely used in scientific research. It is a member of the benzoate ester family and is known for its ability to inhibit certain enzymes in the body.
Mecanismo De Acción
Methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate works by binding to the active site of the enzyme it is inhibiting. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in enzyme activity. The exact mechanism of action of methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate varies depending on the enzyme being inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate depend on the enzyme being inhibited. Inhibition of carbonic anhydrase IX has been shown to reduce tumor growth in animal models. Inhibition of acetylcholinesterase has potential applications in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate has several advantages for lab experiments. It is a potent inhibitor of certain enzymes, making it useful for studying the function of these enzymes. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to its use. It may not be effective against all enzymes, and its effects may vary depending on the experimental conditions.
Direcciones Futuras
There are many potential future directions for research involving methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate. One area of interest is the development of new inhibitors based on the structure of this compound. Additionally, research could focus on the development of new applications for this compound, such as the treatment of other diseases or the study of other enzymes. Finally, research could focus on understanding the mechanism of action of this compound in more detail, which could lead to the development of more effective inhibitors.
Métodos De Síntesis
Methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate can be synthesized through a multistep reaction process. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This is followed by the reaction of 4-chlorobenzoyl chloride with diethylamine to form 4-chloro-3-[(diethylamino)sulfonyl]benzoic acid. The final step involves the esterification of 4-chloro-3-[(diethylamino)sulfonyl]benzoic acid with methanol to form methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate is widely used in scientific research as an inhibitor of certain enzymes. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. This inhibition has been shown to reduce tumor growth in animal models. Additionally, methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has potential applications in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
methyl 4-chloro-3-(diethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-4-14(5-2)19(16,17)11-8-9(12(15)18-3)6-7-10(11)13/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBVLSXRMDOLEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-(diethylsulfamoyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5780265.png)




![1-(9H-fluoren-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5780303.png)